N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel
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Overview
Description
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel is a derivative of Paclitaxel, a well-known anti-tumor agent. Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is a tetracyclic diterpenoid used in cancer chemotherapy. This derivative is specifically designed to enhance the therapeutic properties of Paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the molecule’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its interactions with cellular components and its effects on cell division.
Medicine: Explored for its potential as an anti-cancer agent, particularly in cases where traditional Paclitaxel is less effective.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel involves its interaction with microtubules, similar to Paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action disrupts the mitotic process, leading to cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: Another derivative of Paclitaxel with similar anti-cancer properties.
Cabazitaxel: A newer derivative with improved efficacy in certain cancer types.
Uniqueness
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel is unique due to its specific structural modifications, which can enhance its therapeutic properties and reduce side effects compared to its parent compound .
Properties
Molecular Formula |
C43H48Cl3NO15 |
---|---|
Molecular Weight |
925.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26-,27-,28+,30-,31+,32+,33-,35-,40+,41-,42+/m0/s1 |
InChI Key |
KVRBBGQICGEZIW-GBMYMWMNSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
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